molecular formula C17H11Cl2N3OS B2605782 (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide CAS No. 476627-48-2

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide

Cat. No. B2605782
CAS RN: 476627-48-2
M. Wt: 376.26
InChI Key: JJPDBLRQFVKPCY-QURGRASLSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different scientists have synthesized and investigated novel thiophene derivatives for their anticancer activity .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has several advantages and limitations for lab experiments. The compound has a high purity and stability, making it suitable for various experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide. One possible direction is the development of new drugs based on the compound. The anti-inflammatory, anti-cancer, and neuroprotective effects of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another possible direction is the study of the compound's mechanism of action in more detail. Further research is needed to fully understand the molecular mechanisms underlying the compound's effects. Additionally, the compound's potential toxicity and side effects need to be studied in more detail to ensure its safety for human use.
Conclusion
In conclusion, this compound is a synthetic compound that has several potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's potential and ensure its safety for human use.

Synthesis Methods

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-phenylazoaniline in the presence of a coupling agent. The resulting compound is then treated with thionyl chloride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has been extensively researched for its potential applications in the field of medicine. It has been found to have several properties that make it a promising candidate for the development of new drugs. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2,5-dichloro-N-(4-phenyldiazenylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-15-10-14(16(19)24-15)17(23)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBLRQFVKPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701038950
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476627-48-2
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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